molecular formula C12H14BrNO4 B2559258 3-Bromo-4-((tert-butoxycarbonyl)amino)benzoic acid CAS No. 1343662-35-0

3-Bromo-4-((tert-butoxycarbonyl)amino)benzoic acid

Cat. No.: B2559258
CAS No.: 1343662-35-0
M. Wt: 316.151
InChI Key: WTUBUWHRWDGTCG-UHFFFAOYSA-N
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Description

“3-Bromo-4-((tert-butoxycarbonyl)amino)benzoic acid” is a chemical compound with the molecular formula C12H15NO4 . It is also known as “3- (boc-amino)benzoic acid” and "4- (Boc-amino)benzoic acid" .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C12H14BrNO4/c1-12(2,3)18-11(17)14-9-5-4-7(10(15)16)6-8(9)13/h4-6H,1-3H3,(H,14,17)(H,15,16) .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 316.15 , a density of 1.242±0.06 g/cm3 (Predicted) , a melting point of 195°C (dec.) , a boiling point of 339.8±25.0 °C (Predicted) , and a flash point of 159.3°C .

Scientific Research Applications

Enantioselective Synthesis

3-Bromo-4-((tert-butoxycarbonyl)amino)benzoic acid is involved in enantioselective synthesis processes. For example, its derivatives can be used in the preparation of 3-aminopropanoic acid derivatives, which are important for synthesizing β-analogues of aromatic amino acids (Arvanitis et al., 1998).

Synthesis of tert-Butyl Ester of N-Protected Amino Acids

The compound plays a role in the synthesis of N-protected amino acids. It is used in the esterification of N-benzyloxycarbonyl-amino acid-tert-butyl esters under mild conditions, leading to high-yield synthesis of various amino acid derivatives (Chevallet et al., 1993).

Solid-Phase Synthesis of Peptide Amides

It has been used in solid-phase synthesis methods. For instance, derivatives of 3-nitro-4-(N-protected aminomethyl)benzoic acids have been synthesized for application in the synthesis of peptide amides (Hammer et al., 2009).

Bioconjugation with Biomolecules

The compound is significant in bioconjugation processes. An example is its use in the synthesis of platinum complexes that can be coupled to biomolecules like amino acids (Kuchta et al., 2007).

Synthesis of Unsaturated β-Amino Acid Derivatives

It is instrumental in the synthesis of unsaturated β-amino acid derivatives, which are valuable in various biochemical applications (Davies et al., 1997).

Synthesis of Key Intermediates in Drug Manufacturing

This compound is also used in the synthesis of key intermediates for manufacturing therapeutic agents, such as inhibitors for diabetes therapy (Zhang et al., 2022).

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

It is known that brominated benzoic acids can participate in free radical reactions, nucleophilic substitution, and oxidation . These reactions can potentially influence the activity of various enzymes and proteins within the cell.

Cellular Effects

It is known that brominated compounds can cause irritation to the respiratory system, eyes, and skin . Therefore, it is possible that this compound could have similar effects on cells.

Molecular Mechanism

It is known that brominated compounds can participate in free radical reactions . This suggests that this compound could potentially interact with biomolecules in a similar manner, leading to changes in gene expression or enzyme activity.

Temporal Effects in Laboratory Settings

It is known that this compound is stable at room temperature .

Dosage Effects in Animal Models

It is known that brominated compounds can cause irritation to the respiratory system, eyes, and skin . Therefore, it is possible that high doses of this compound could have similar adverse effects.

Metabolic Pathways

It is known that brominated compounds can participate in free radical reactions . This suggests that this compound could potentially interact with enzymes or cofactors involved in these pathways.

Properties

IUPAC Name

3-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO4/c1-12(2,3)18-11(17)14-9-5-4-7(10(15)16)6-8(9)13/h4-6H,1-3H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTUBUWHRWDGTCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1343662-35-0
Record name 3-bromo-4-{[(tert-butoxy)carbonyl]amino}benzoic acid
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